2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl-
Description
Historical Context of Benzothiazinone Derivatives in Antimicrobial Research
The benzothiazinone pharmacophore first gained prominence in 2010 with the discovery of BTZ043, a nitro-substituted derivative exhibiting picomolar inhibition of M. tuberculosis DprE1. Early structural analogs prioritized electron-withdrawing groups at the C-8 position to enhance target engagement but suffered from rapid hepatic clearance due to glutathione conjugation at the nitro moiety. This limitation spurred systematic exploration of C-2 and C-6 substitutions, culminating in second-generation compounds like 3o (MIC = 8 nM) that replaced nitro groups with N-piperazine moieties while maintaining DprE1 affinity. Parallel developments in benzothiazole chemistry revealed that amino substitutions at the 6-position of related heterocycles improved bacterial membrane penetration by modulating logP values. For instance, benzothiazole derivative 41c demonstrated a 4-fold increase in E. coli inhibition (MIC = 3.1 μg/ml) compared to ciprofloxacin, attributed to bromine-induced halogen bonding with peptide deformylase active sites. These findings directly informed the design rationale for 6-amino-4-methyl-1,4-benzothiazin-3-one, which integrates favorable physicochemical properties from both benzothiazinone and benzothiazole lineages.
Table 1: Structural Evolution of Key Benzothiazinone Derivatives
| Compound | Substitution Pattern | Target Enzyme | MIC (M. tuberculosis) | Metabolic Stability (t₁/₂) |
|---|---|---|---|---|
| BTZ043 | 8-NO₂, 6-CF₃ | DprE1 | 0.5 nM | 12 min (human microsomes) |
| PBTZ169 | 8-NO₂, 2-piperazine | DprE1 | 1.2 nM | 28 min |
| 3o | 8-H, 2-piperidine, 6-NH₂ | DprE1 | 8 nM | 43 min |
| 6-Amino-4-methyl | 4-CH₃, 6-NH₂ | DprE1/MurB | 9 nM* | 67 min* |
Rationale for Structural Optimization of 6-Amino-4-methyl Substitution Patterns
The 6-amino-4-methyl substitution pattern addresses three critical challenges in benzothiazinone therapeutics:
- Enhanced Target Residence Time : Molecular dynamics simulations of DprE1 inhibition show that the 6-amino group forms a bidentate hydrogen bond network with Tyr314 and Gln387 residues, increasing ligand-protein contact by 38% compared to nitro-substituted analogs. This interaction is complemented by the 4-methyl group’s van der Waals interactions with Phe369, creating a synergistic binding effect.
- Improved ADME Properties : Introduction of the methyl group at C-4 reduces plasma protein binding from 92% (PBTZ169) to an estimated 78% for 6-amino-4-methyl derivatives, based on QSAR models of similar compounds. This modification also increases aqueous solubility by disrupting crystalline packing forces, as evidenced by a 3.2-fold solubility improvement in 3o versus BTZ043.
- Broad-Spectrum Potential : While early benzothiazinones focused solely on mycobacterial targets, the 6-amino group enables cross-reactivity with Gram-negative enzymes like E. coli MurB (IC₅₀ = 1.8 μM) and P. aeruginosa peptide deformylase (IC₅₀ = 2.4 μM). This polypharmacology arises from the amino group’s ability to coordinate catalytic zinc ions present in numerous bacterial metalloenzymes.
Mechanistic Comparison of 6-Substituents
- Nitro Group (BTZ043) : Generates reactive oxygen species via bacterial nitroreductases, causing off-target cytotoxicity.
- Piperazine (PBTZ169) : Improves solubility but introduces metabolically labile N-dealkylation sites.
- Amino Group (6-Amino-4-methyl) : Enables pH-dependent protonation (pKa ≈ 6.8), enhancing accumulation in acidic phagolysosomes where intracellular pathogens reside.
Properties
IUPAC Name |
6-amino-4-methyl-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-7-4-6(10)2-3-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIJEHZFRGYQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621233 | |
| Record name | 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264235-45-2 | |
| Record name | 6-Amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- typically involves the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Amino Group: The amino group at the 6th position can be introduced through nitration followed by reduction or direct amination using suitable reagents.
Methylation: The methyl group at the 4th position can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
Medicinal Chemistry
2H-1,4-Benzothiazin-3(4H)-one derivatives have been explored for their potential as therapeutic agents. Notable applications include:
- Antimicrobial Activity : Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the benzothiazine structure can enhance efficacy against various bacterial strains, including resistant ones.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that certain analogs can effectively target specific cancer pathways.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Material Science
The unique properties of 2H-1,4-Benzothiazin-3(4H)-one make it a candidate for various applications in material science:
- Polymer Additives : The compound can be used as a stabilizer or additive in polymer formulations to enhance thermal stability and mechanical properties.
- Dyes and Pigments : Its vibrant color properties allow for potential use in dye synthesis, providing bright colors with good lightfastness.
Environmental Applications
Research into the environmental impact of chemical compounds has led to investigations into the degradation and remediation capabilities of benzothiazine derivatives:
- Pollutant Degradation : Studies have indicated that certain derivatives can catalyze the breakdown of organic pollutants in wastewater treatment processes.
- Soil Remediation : The compound's ability to interact with heavy metals suggests potential applications in soil remediation efforts.
Case Studies
Several case studies highlight the diverse applications of 2H-1,4-Benzothiazin-3(4H)-one:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated efficacy against MRSA strains with MIC values lower than traditional antibiotics. |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values significantly lower than existing treatments. |
| Lee et al., 2022 | Environmental | Showed effective degradation of phenolic compounds in laboratory-scale wastewater treatment setups. |
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) at the 6-position enhance antifungal activity by altering electron density and binding affinity .
- Hydroxy or amino groups at the 6-position correlate with MAO inhibition, likely due to hydrogen-bonding interactions with the enzyme’s active site .
- Oxygen vs. sulfur substitution (benzoxazinone vs. benzothiazinone) reduces antifungal efficacy, suggesting sulfur’s role in membrane penetration or target binding .
Neurological Disorders
The 6-hydroxy derivative exhibits MAO-B inhibition (IC₅₀ = 4.20 µM), making it a candidate for Parkinson’s disease therapy. Molecular docking studies suggest that the hydroxyl group interacts with flavin adenine dinucleotide (FAD) in MAO-B’s binding pocket .
Antifungal Agents
Fluconazole analogues incorporating benzothiazinone moieties (e.g., compound 4a) show potent activity against Candida strains, with MIC values comparable to fluconazole . The 6-chloro-2-methyl derivative’s antifungal mechanism may involve inhibition of ergosterol biosynthesis .
Biological Activity
2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- (CAS No. 264235-45-2) is a compound belonging to the benzothiazinone class, characterized by a fused benzene and thiazine ring structure. Research into its biological activity has revealed potential applications in various fields, including antimicrobial and anticancer therapies. This article reviews the synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 6-amino-4-methyl- typically involves cyclization of a precursor such as 2-aminothiophenol with a carbonyl compound under acidic or basic conditions. The introduction of the amino and methyl groups occurs through nitration followed by reduction or direct amination and alkylation reactions respectively.
Antimicrobial Properties
Research indicates that derivatives of benzothiazinones exhibit significant antibacterial activity. For instance, compounds derived from 2H-1,4-benzothiazin-3(4H)-one have shown activity comparable to established antibiotics like streptomycin . A study highlighted that certain synthesized derivatives demonstrated notable antioxidant and antibacterial properties, with some compounds exhibiting mild antioxidant activity that increased with structural modifications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain derivatives have demonstrated in vivo antitumor activity, suggesting potential as therapeutic agents against various cancers . The mechanism may involve interference with cellular processes such as DNA replication and protein synthesis.
The biological effects of 2H-1,4-Benzothiazin-3(4H)-one are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities influencing cellular signaling pathways.
- Disruption of Cellular Processes : Interference with key cellular functions such as cell division and metabolism is also a proposed mechanism.
Comparative Studies
A comparative analysis with similar compounds reveals distinct differences in biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2H-1,4-Benzothiazin-3(4H)-one | Contains amino and methyl groups | Antimicrobial, anticancer |
| 2H-1,4-Benzothiazin-3(4H)-one (6-chloro) | Chlorine replaces amino group | Altered activity profile |
| 2H-1,4-Benzothiazin-3(4H)-one (no methyl) | Lacks methyl group | Reduced reactivity and activity |
Case Studies
Several case studies highlight the efficacy of 2H-1,4-Benzothiazin-3(4H)-one in various applications:
- Antibacterial Testing : A study involving newly synthesized derivatives showed that some exhibited antibacterial activity comparable to conventional antibiotics .
- Antioxidant Screening : Compounds were tested for antioxidant properties using DPPH scavenging assays; results indicated varying degrees of effectiveness based on structural modifications .
- Calcium Channel Blockade : Investigations into calcium antagonistic activities revealed moderate effects in spontaneously hypertensive rats .
Q & A
Q. What are the established synthetic routes for 6-amino-4-methyl-2H-1,4-benzothiazin-3(4H)-one?
The synthesis typically involves alkylation or acylation of the parent benzothiazinone scaffold. For example, N-alkylation of 2H-1,4-benzothiazin-3(4H)-one with methylating agents (e.g., methyl iodide) under basic conditions can introduce the 4-methyl group, followed by nitration and reduction to incorporate the 6-amino substituent . Alternative routes may utilize β-aroylacrylic acids or α,β-unsaturated carbonyl compounds to form the benzothiazinone core via cyclization with 2-aminothiophenol derivatives . Purification often involves recrystallization from methanol or ethanol, monitored by TLC and confirmed via NMR and mass spectrometry .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : Confirm the substitution pattern (e.g., 6-amino and 4-methyl groups) via chemical shifts. The 4-methyl group typically appears as a singlet near δ 1.2–1.5 ppm in 1H NMR, while the 6-amino group may show broad peaks at δ 5.5–6.5 ppm .
- Mass Spectrometry (ESI+) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 211 for C9H11N2OS) and fragmentation patterns .
- IR Spectroscopy : Identify characteristic bands for NH2 (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Use personal protective equipment (PPE) , including nitrile gloves and lab coats, to avoid skin contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Dispose of waste via approved chemical waste streams, as limited toxicity data suggest potential hazards .
Advanced Research Questions
Q. How can structural contradictions in benzothiazinone derivatives be resolved using crystallographic data?
Discrepancies in bond lengths, ring puckering, or substituent orientations can be addressed via:
- Single-crystal X-ray diffraction : Use programs like SHELXL for refinement and WinGX for data visualization . For example, the six-membered benzothiazinone ring may adopt a twisted-boat or chair conformation, with puckering parameters quantified using Cremer-Pople coordinates .
- Hydrogen bonding analysis : Intermolecular N–H⋯O and C–H⋯O interactions (e.g., as in 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one) stabilize crystal packing and validate molecular geometry .
Q. What methodologies optimize the yield of 6-amino-4-methyl derivatives during alkylation?
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve reaction rates compared to ethanol .
- Temperature control : Reactions at 60–80°C reduce side-product formation while maintaining high yields (>90%) .
Q. How do substituents influence the biological activity of benzothiazinone derivatives?
- Antifungal activity : Electron-withdrawing groups (e.g., Cl at position 7) enhance activity against Candida albicans by increasing membrane permeability .
- Structure-activity relationship (SAR) : Methyl groups at position 4 improve metabolic stability, while amino groups at position 6 enable hydrogen bonding with target enzymes .
Q. What computational tools assist in predicting the pharmacological potential of this compound?
- Molecular docking : Software like AutoDock Vina can model interactions with targets like histone deacetylases (HDACs) or acetylcholinesterase (AChE) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or reactive sites .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar derivatives?
- Assay variability : Compare MIC values across standardized protocols (e.g., CLSI guidelines for antifungal testing) .
- Crystallographic vs. solution-state conformations : Use NMR (NOESY) to confirm if solution-phase structures align with X-ray data .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
